![molecular formula C15H11ClFN5OS B12183638 N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12183638.png)
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring, a cyclopentathiophene core, and a substituted phenyl group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentathiophene Core: The cyclopentathiophene core can be synthesized through a cyclization reaction involving a suitable diene and sulfur source under high-temperature conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Substitution on the Phenyl Ring: The 3-chloro-4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Biological Activities
Research indicates that N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines, indicating potential applications in oncology.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential treatment for inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategies:
- Multi-step Synthesis : Involves the formation of the tetrazole ring followed by the cyclization to form the cyclopentathiophene structure.
- Reagents Used : Common reagents include chlorinated phenols, thiophene derivatives, and coupling agents for amide formation.
Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Inhibition
Research examining the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases, highlighting its therapeutic potential in cancer treatment.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | Fluorophenyl group | Moderate antibacterial |
N-(3-chloro-4-fluorophenyl)-6-(1,3-thiazol-5-yl)-8-(trifluoromethyl)quinazolin-4-amine | Quinazoline core | Anticancer activity |
3-nitro-4-(tetrazol-5-yl)furazan | Nitro group | Limited antimicrobial |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the 3-chloro-4-fluorophenyl group but has a different core structure.
N-(3-chloro-4-fluorophenyl)-3-boronobenzamide: Another compound with the same phenyl substitution but different functional groups.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a tetrazole ring, cyclopentathiophene core, and substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a tetrazole ring , a cyclopentathiophene core , and a substituted phenyl group , contributing to its diverse biological activities. Its molecular formula is C15H11ClFN5OS with a molecular weight of approximately 363.8 g/mol. The distinct structural elements are believed to enhance its pharmacological properties, making it an attractive candidate for further study.
Feature | Details |
---|---|
Common Name | This compound |
CAS Number | 1190248-65-7 |
Molecular Formula | C15H11ClFN5OS |
Molecular Weight | 363.8 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
Table: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug MIC |
---|---|---|
Staphylococcus aureus | 50 μg/mL | 25 μg/mL (Ciprofloxacin) |
Escherichia coli | 100 μg/mL | 50 μg/mL (Ciprofloxacin) |
Pseudomonas aeruginosa | 75 μg/mL | 25 μg/mL (Ciprofloxacin) |
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's structural features allow it to interact with specific enzymes like COX-II, inhibiting their activity and reducing inflammation.
- Disruption of Bacterial Cell Wall Synthesis : Its unique structure may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Modulation of Signaling Pathways : The presence of the tetrazole ring may influence various signaling pathways involved in immune responses.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- A series of modifications were made to the tetrazole moiety to evaluate the structure-activity relationship (SAR). Some derivatives showed improved potency against specific bacterial strains.
Example Study Findings:
A study published in ACS Omega reported that modified versions of the compound exhibited IC50 values significantly lower than those of existing anti-inflammatory drugs, indicating enhanced efficacy .
Properties
Molecular Formula |
C15H11ClFN5OS |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H11ClFN5OS/c16-10-6-8(4-5-11(10)17)19-14(23)13-9-2-1-3-12(9)24-15(13)22-7-18-20-21-22/h4-7H,1-3H2,(H,19,23) |
InChI Key |
UWNIRBLYCYWXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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